molecular formula C18H19N5O3 B14102691 6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14102691
M. Wt: 353.4 g/mol
InChI Key: FTQJCLMRKBWZOV-UHFFFAOYSA-N
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Description

8-(2-Methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the imidazo[1,2-g]purine family, which is characterized by a fused ring system that includes both imidazole and purine moieties

Preparation Methods

The synthesis of 8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.

    Construction of the purine ring: This involves cyclization reactions that integrate the imidazole ring with additional nitrogen-containing compounds.

    Introduction of substituents: The methoxy and methyl groups are introduced through alkylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

8-(2-Methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes in the structure to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(2-Methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

8-(2-Methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:

    8-Methoxy-purine-2,6-dione derivatives: These compounds share a similar core structure but differ in the substituents attached to the purine ring.

    Imidazo[1,2-g]purine analogs: These compounds have variations in the fused ring system, leading to differences in their chemical and biological properties.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H19N5O3/c1-9-6-7-13(26-5)12(8-9)22-10(2)11(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25)

InChI Key

FTQJCLMRKBWZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C

Origin of Product

United States

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